Technical Monograph: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)
Technical Monograph: 4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8)
Executive Summary
4-Isocyanato-4-phenyltetrahydropyran (CAS 941717-02-8) is a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. It serves as a critical electrophilic scaffold for installing the 4-phenyltetrahydropyran-4-yl moiety—a sterically demanding, conformationally restricted pharmacophore. This structural motif is increasingly utilized in drug discovery to modulate lipophilicity (LogP) and metabolic stability (microsomal clearance) compared to its carbocyclic analog, 1-phenylcyclohexyl.
This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers optimizing G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.
Part 1: Chemical Profile & Physicochemical Properties
Identity & Structure
The compound features a tetrahydropyran ring geminally disubstituted at the 4-position with a phenyl group and an isocyanate (-N=C=O) functionality. This "gem-disubstitution" creates a quaternary center that restricts conformational flexibility, often locking downstream ligands into a bioactive conformation.
| Property | Data |
| CAS Number | 941717-02-8 |
| IUPAC Name | 4-Isocyanato-4-phenyltetrahydro-2H-pyran |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | O=C=NC1(C2=CC=CC=C2)CCOCC1 |
| Structural Class | Tertiary Isocyanate / Heterocyclic Ether |
Physical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) models for tertiary isocyanates.
| Parameter | Value / Description | Source/Note |
| Physical State | Liquid or Low-Melting Solid | Ambient conditions |
| Boiling Point | ~280–290 °C (Predicted, 760 mmHg) | Likely distillable only under high vacuum (<1 mmHg) |
| Density | ~1.12 ± 0.05 g/cm³ | Predicted based on functional group contribution |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts with protic solvents (MeOH, Water) |
| Stability | Moisture Sensitive | Hydrolyzes to corresponding amine/urea |
Part 2: Synthetic Utility & Reactivity[2][3]
The "Tetrahydropyran Switch" in Drug Design
In medicinal chemistry, replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a common strategy known as a "scaffold hop."
-
LogP Reduction: The ether oxygen reduces lipophilicity (typically
cLogP ~ -1.0 to -1.5) compared to the cyclohexyl analog, improving aqueous solubility. -
Metabolic Blocking: The quaternary center at C4 prevents oxidative metabolism at that position, a common liability in tertiary amines or ethers.
Reactivity Profile
As a tertiary isocyanate , CAS 941717-02-8 exhibits distinct reactivity compared to primary isocyanates:
-
Steric Hindrance: The bulky phenyl and THP ring flanking the NCO group reduce the rate of nucleophilic attack. Reactions with weak nucleophiles (e.g., anilines, hindered alcohols) may require catalysis (e.g., DMAP, dibutyltin dilaurate) or elevated temperatures.
-
Stability: It is more resistant to rapid dimerization than primary isocyanates but will still form ureas upon exposure to atmospheric moisture.
Part 3: Synthesis & Experimental Protocols
Synthesis Pathways
The compound is typically accessed via two primary routes.[1][2] The Curtius Rearrangement is preferred for laboratory-scale safety, avoiding the use of phosgene gas.
Method A: Curtius Rearrangement (Recommended for Lab Scale)
-
Precursor: 4-Phenyltetrahydropyran-4-carboxylic acid.
-
Reagent: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃.
-
Mechanism: Formation of the acyl azide
Thermal rearrangement to isocyanate.
Method B: Phosgenation (Industrial Scale)[2]
-
Precursor: 4-Phenyltetrahydropyran-4-amine.
-
Reagent: Triphosgene (solid substitute) or Phosgene.
-
Conditions: High dilution in DCM/Toluene with a base (e.g., Pyridine) to scavenge HCl.
Figure 1: Primary synthetic routes to CAS 941717-02-8.[3][4][5][6][7][8] The Curtius rearrangement is generally preferred for bench-scale synthesis to avoid handling phosgene.
Standard Operating Procedure: Urea Formation
This protocol describes the coupling of CAS 941717-02-8 with a secondary amine to form a urea derivative, a common workflow in library synthesis.
Materials:
-
4-Isocyanato-4-phenyltetrahydropyran (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.5 equiv) - Optional, if amine is a salt
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the secondary amine (1.1 mmol) in anhydrous DCM (5 mL/mmol). -
Addition: Add TEA (if using amine salt). Cool the solution to 0°C using an ice bath.
-
Reaction: Add 4-Isocyanato-4-phenyltetrahydropyran (1.0 mmol) dropwise via syringe. The tertiary nature of the isocyanate means the reaction may be slower than typical aliphatic isocyanates.
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (look for disappearance of isocyanate peak, often observed as methyl carbamate if quenched with MeOH in LCMS).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate-
Note: If the product precipitates, simple filtration is preferred.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient.
Part 4: Safety & Handling
Hazard Identification
-
GHS Classification:
-
Acute Toxicity: Harmful if inhaled or swallowed.
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Sensitization: Respiratory sensitizer. May cause allergy or asthma symptoms.
-
-
Reactivity: Violent reaction with water, alcohols, and amines. Releases
upon reaction with water, which can pressurize sealed containers.
Storage Requirements[2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8°C) for long-term storage to prevent dimerization.
-
Container: Tightly sealed, moisture-proof vials (e.g., Sure/Seal™ or equivalent).
Part 5: Downstream Applications (Graphviz)
The following diagram illustrates the versatility of the isocyanate intermediate in generating diverse chemical libraries.
Figure 2: Divergent synthesis from the isocyanate core. The urea and carbamate pathways are most relevant for GPCR medicinal chemistry.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Isocyanato-4-phenyltetrahydropyran. Retrieved from
-
Spectrum Chemical. (2018). Safety Data Sheet: Phenyl Isocyanate Derivatives. Retrieved from
-
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
-
Marson, C. M. (2011). "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 40, 5514-5533.
-
US Patent 5041670A. (1991). "Preparation of n-aryl amines from isocyanates."
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 6. scispace.com [scispace.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. diva-portal.org [diva-portal.org]
